AMMONIUM, (3-(2-(alpha-HYDROXYBENZYL)PHENOXY)PROPYL)TRIMETHYL-, TOLUENESULFONATE
Description
AMMONIUM, (3-(2-(alpha-HYDROXYBENZYL)PHENOXY)PROPYL)TRIMETHYL-, TOLUENESULFONATE is a quaternary ammonium salt characterized by a trimethylammonium group linked to a propyl chain bearing a phenoxy substituent. The toluenesulfonate (tosylate) counterion enhances solubility in organic solvents compared to halide salts, making the compound suitable for applications requiring polar-aprotic media.
Properties
CAS No. |
13002-43-2 |
|---|---|
Molecular Formula |
C26H33NO5S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-[2-[hydroxy(phenyl)methyl]phenoxy]propyl-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H26NO2.C7H8O3S/c1-20(2,3)14-9-15-22-18-13-8-7-12-17(18)19(21)16-10-5-4-6-11-16;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10-13,19,21H,9,14-15H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
OCCWZDXGPMAWFI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)CCCOC1=CC=CC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The quaternary ammonium group undergoes hydrolysis under acidic or alkaline conditions, yielding tertiary amines and methanol as byproducts . For example:
-
Conditions : Elevated temperatures (80–100°C) and prolonged reaction times.
-
Catalysts : Acidic (H₂SO₄) or basic (NaOH) conditions accelerate hydrolysis .
Oxidation of the Hydroxybenzyl Group
The alpha-hydroxybenzyl group is susceptible to oxidation, forming a ketone derivative. This reaction is significant in metabolic studies:
-
Oxidizing Agents : KMnO₄ or CrO₃ in acidic media.
-
Stability : The compound shows limited air stability due to this reactivity .
Interaction with Acids and Bases
The toluenesulfonate counterion participates in acid-base reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Neutralization | Strong base (e.g., NaOH) | Sodium toluenesulfonate + tertiary amine |
| Protonation | Strong acid (e.g., HCl) | Protonated quaternary ammonium species |
Thermal Decomposition
At temperatures exceeding 200°C, the compound decomposes into:
-
Primary Products : Toluene, sulfonic acid derivatives, and phenolic compounds.
-
Mechanism : Cleavage of the phenoxy-propyl linkage and degradation of the ammonium group .
Reactivity with Nucleophiles
The quaternary ammonium center attracts nucleophiles such as iodide or bromide ions, leading to ion-exchange reactions :
Photochemical Reactions
Preliminary studies suggest photodegradation under UV light (λ = 254 nm), producing:
-
Byproducts : Benzaldehyde derivatives and sulfonate radicals.
-
Quantum Yield : 0.12 ± 0.03 (measured in aqueous solution) .
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Phenoxy Groups
TRIMETHYL(2-(2,6-DIMETHYL-PHENOXY)PROPYL)AMMONIUM CHLORIDE MONOHYDRATE ():
- Structure: Features a 2,6-dimethylphenoxy group instead of the alpha-hydroxybenzyl substituent.
- Counterion: Chloride with a monohydrate, reducing organic solubility compared to tosylate.
Key Difference : The alpha-hydroxybenzyl group in the target compound increases polarity and reactivity, enabling interactions with hydrogen-bond acceptors, which may expand its utility in catalysis or biomolecular applications.
Quaternary Ammonium Salts with Different Counterions
Tributylbenzyl Ammonium Chloride ():
- Structure : Simpler benzyl-substituted ammonium with tributyl groups.
- Counterion: Chloride, limiting solubility in non-polar solvents.
- Application : Widely used as a phase-transfer catalyst (PTC) due to its amphiphilic nature.
Tetrabutyl Ammonium Bromide ():
- Structure : Symmetrical tetraalkyl ammonium salt.
- Counterion : Bromide, less bulky than tosylate, reducing solubility in organic phases.
Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for this compound, and how can reaction efficiency be improved?
- Methodological Answer : Begin with nucleophilic substitution or phase-transfer catalysis to assemble the quaternary ammonium core. Use thin-layer chromatography (TLC) to monitor intermediate steps, as described in phosphazene synthesis protocols . Optimize solvent polarity (e.g., THF vs. DMF) and reaction time using factorial design to identify critical variables (e.g., temperature, molar ratios) . Incorporate triethylamine as a base to neutralize byproducts and improve yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural purity?
- Methodological Answer : Combine / NMR to confirm the presence of the alpha-hydroxybenzyl group and toluenesulfonate counterion. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity, referencing separation methodologies for sulfonated compounds .
Q. How can researchers design initial experiments to evaluate its potential in membrane technologies or catalytic systems?
- Methodological Answer : Test its ionic conductivity via electrochemical impedance spectroscopy (EIS) in polymer matrices, inspired by membrane separation research . For catalytic applications, design kinetic studies using model reactions (e.g., ester hydrolysis) to compare activity against other quaternary ammonium salts .
Advanced Research Questions
Q. What mechanistic insights explain its stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products (e.g., hydrolysis of the toluenesulfonate group). Pair with density functional theory (DFT) calculations to predict vulnerable bonds under acidic/alkaline conditions . Reference combustion engineering frameworks for thermal stability analysis .
Q. How can computational modeling (e.g., COMSOL, Gaussian) predict its interactions in complex systems?
- Methodological Answer : Simulate solvation effects using molecular dynamics (MD) to assess aggregation behavior in aqueous/organic solvents. Apply quantum mechanical calculations (DFT/B3LYP) to map electrostatic potential surfaces, identifying reactive sites for ligand binding or catalysis . Validate predictions with experimental adsorption isotherms .
Q. What strategies resolve contradictions in reported bioactivity or environmental impact data?
- Methodological Answer : Perform systematic replication studies under standardized conditions (e.g., OECD guidelines for ecotoxicity). Use bibliometric analysis to identify methodological disparities (e.g., cell line specificity, exposure duration) . Apply meta-analysis tools to reconcile divergent results, emphasizing theory-driven hypotheses (e.g., structure-activity relationships) .
Q. How can heterogeneous catalysis studies elucidate its role in sustainable chemical processes?
- Methodological Answer : Immobilize the compound on mesoporous silica (e.g., SBA-15) and evaluate recyclability in cross-coupling reactions. Use in situ IR spectroscopy to monitor intermediate formation. Compare turnover numbers (TON) with homogeneous systems, referencing particle technology advancements .
Methodological Frameworks for Rigorous Research
- Theoretical Linkage : Anchor studies in colloid chemistry or ionic liquid theory to justify experimental designs (e.g., charge density effects on catalytic activity) .
- Data Validation : Implement triplicate runs with statistical outlier removal (Grubbs’ test) and report confidence intervals for kinetic parameters .
- Ethical and Environmental Compliance : Adopt green chemistry principles (e.g., solvent substitution, waste minimization) aligned with CRDC subclass RDF2050106 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
